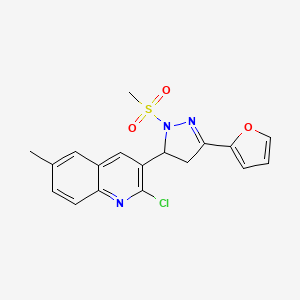

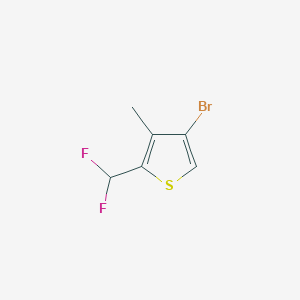

![molecular formula C20H16FNO2 B2511768 N-(4-fluorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide CAS No. 478064-62-9](/img/structure/B2511768.png)

N-(4-fluorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-fluorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide” is a complex organic compound. It is a derivative of furan-2-carboxamide . Furan-2-carboxamides are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .

Synthesis Analysis

The synthesis of similar compounds, such as N-(4-bromophenyl)furan-2-carboxamide, has been reported in the literature . The compound was synthesized by the reaction of furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N . The carboxamide was then arylated using triphenylphosphine palladium as a catalyst and K3PO4 as a base .Molecular Structure Analysis

The molecular structure of “N-(4-fluorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide” is likely to be similar to that of its furan-2-carboxamide derivatives . The superposition of all the conformations of ligands displays three major binding pockets .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The reaction involves the use of furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N . The resulting carboxamide is then arylated using triphenylphosphine palladium as a catalyst and K3PO4 as a base .Aplicaciones Científicas De Investigación

Antibacterial Activity

Furan derivatives, including the compound , have been found to have significant antibacterial activity . They have been used to create numerous innovative antibacterial agents. This is particularly important in the context of increasing microbial resistance, as new antimicrobial compounds are urgently needed .

Antimicrobial Activity

In addition to their antibacterial properties, furan derivatives also exhibit a wide range of advantageous biological and pharmacological characteristics, making them useful in the development of new antimicrobial drugs . These compounds can be effective against both gram-positive and gram-negative bacteria .

Anti-Ulcer Activity

Furan derivatives have been found to have anti-ulcer properties . This makes them potentially useful in the treatment of conditions such as peptic ulcers.

Diuretic Activity

Furan derivatives can also act as diuretics . This means they can increase the amount of water and salt expelled from the body as urine.

Muscle Relaxant Activity

These compounds have been found to have muscle relaxant properties . This could potentially make them useful in the treatment of conditions such as muscle spasms and cramps.

Anti-Inflammatory, Analgesic, and Antidepressant Activities

Furan derivatives have been found to have anti-inflammatory, analgesic, and antidepressant properties . This suggests that they could be useful in the treatment of a variety of conditions, from inflammatory diseases to pain management and mental health disorders.

Anti-Parkinsonian and Anti-Glaucoma Activities

These compounds have also been found to have anti-Parkinsonian and anti-glaucoma properties . This suggests potential applications in the treatment of Parkinson’s disease and glaucoma.

Mecanismo De Acción

Target of Action

The primary targets of N-(4-fluorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide are microbial pathogens . Furan derivatives, such as this compound, have been shown to exhibit a wide range of biological and pharmacological characteristics, making them effective in combating various diseases .

Mode of Action

Furan-containing compounds are known to interact with their targets, leading to changes that inhibit the growth and proliferation of the pathogens .

Biochemical Pathways

Furan derivatives are known to interfere with several biochemical pathways in microbial pathogens, disrupting their normal functions and leading to their eventual death .

Result of Action

The result of the action of N-(4-fluorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide is the inhibition of the growth and proliferation of microbial pathogens . This leads to a decrease in the number of pathogens, thereby alleviating the symptoms of the infection.

Propiedades

IUPAC Name |

N-[(4-fluorophenyl)methyl]-1,2-dihydrobenzo[e][1]benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FNO2/c21-15-8-5-13(6-9-15)12-22-20(23)19-11-17-16-4-2-1-3-14(16)7-10-18(17)24-19/h1-10,19H,11-12H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPASTQXLZVQEKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C1C3=CC=CC=C3C=C2)C(=O)NCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4,4-Difluoro-1-(4-methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B2511687.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B2511693.png)

![3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-phenethylpropanamide](/img/structure/B2511695.png)

![2-[[1-(Pyridin-2-ylmethyl)piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2511697.png)

![methyl 3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)thiophene-2-carboxylate](/img/structure/B2511704.png)

![(17E)-17-{(2E)-[(5-nitrothiophen-2-yl)methylidene]hydrazinylidene}androst-5-en-3-ol](/img/structure/B2511707.png)

![Methyl{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amine hydrochloride](/img/structure/B2511708.png)